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Compound of Interest

1-Chloro-2-fluoro-3-methoxy-5-
Compound Name:
methylbenzene

Cat. No.: B15381887

Get Quote

A Technical Guide for Research & Development
Introduction: The Orthogonal Effect

Fluorinated chloroanisoles represent a unique class of di-halogenated ethers where the
electron-donating methoxy group (-OCH

) competes with the electron-withdrawing nature of fluorine and chlorine. This "push-pull”
electronic architecture creates distinct dipole moments and lipophilicity profiles essential for
modulating bioavailability in drug design.

Key Structural Advantages:

+ Metabolic Stability: The C-F bond (approx. 116 kcal/mol) blocks metabolic oxidation at
specific sites on the phenyl ring.

¢ Lipophilicity Modulation: The addition of fluorine to the chloroanisole core typically increases
LogP by 0.2-0.4 units, enhancing membrane permeability without the steric bulk of a methyl

group.
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e Electronic Tuning: The ortho-effect in isomers like 4-chloro-2-fluoroanisole significantly alters
boiling points and density compared to their meta or para counterparts.

Thermodynamic & Physical Data

The following data aggregates experimental values for the primary isomers. Note the distinct
depression in boiling point for the 2-fluoro isomer, attributed to the "ortho-fluorine effect" which
reduces intermolecular Van der Waals interactions relative to the other isomers.

ble 1: e Physical :

2-Chloro-4- 3-Chloro-4- 4-Chloro-2- 4-Chloro-3-
Property i ) . .
fluoroanisole fluoroanisole fluoroanisole fluoroanisole
CAS Number 2267-25-6 202925-07-3 452-09-5 501-29-1
Molecular Weight  160.57 g/mol 160.57 g/mol 160.57 g/mol 160.57 g/mol
Boiling Point 197-200 °C 189 °C 165-167 °C 196 °C
Density (25°C) 1.29 g/mL 1.29 g/mL 1.311 g/mL ~1.28 g/mL
Refractive Index
( 1.519 1.520 1.560 1.535
)
Flash Point 76 °C 79 °C 68 °C 82 °C
LogP (Calc.) 2.85 2.91 2.88 2.95
Clear, colorless Colorless to pale o o
Appearance o Colorless liquid Colorless liquid
liquid yellow
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Critical Insight:4-Chloro-2-fluoroanisole exhibits the highest density (1.311 g/mL) but the lowest
boiling point. This anomaly is crucial for purification processes; it can be distilled at lower

temperatures than its isomers, minimizing thermal degradation risks.

Spectral Characterization (NMR)

Accurate identification relies on understanding the coupling patterns between Fluorine (

F) and Protons (

H). The fluorine atom splits neighboring protons, creating complex multiplets often mistaken for
impurities.

Reference Spectrum: 2-Chloro-4-fluoroanisole
e Solvent: CDCI

« H NMR (400 MHz):

[¢]

3.88 (s, 3H, -OCH

): Characteristic singlet.

[¢]

6.85 (dd,

Hz, 1H, Ar-H at C6): Coupled to F (ortho) and H (meta).

o

6.95 (td,

Hz, 1H, Ar-H at C5): Strong coupling to F.

[¢]

7.12 (dd,

Hz, 1H, Ar-H at C3): Protons ortho to Cl are deshielded.

e FNMR (376 MHz):
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o -118.5 (m): Typical range for aromatic fluorine.
Coupling Constant Standards:

e (ortho): 7.0 —9.0 Hz

e (meta): 4.0-6.0 Hz

Experimental Protocols
Protocol A: Synthesis via Methylation (Self-Validating)

This protocol is preferred over direct halogenation due to its high regioselectivity. It utilizes a
precursor (2-chloro-4-fluorophenol) where the halogen positions are already fixed.

Reagents:

e 2-Chloro-4-fluorophenol (1.0 equiv)

o Methyl lodide (Mel) (1.2 equiv) or Dimethyl Sulfate (DMS)
e Potassium Carbonate (K

CO
) (2.0 equiv, anhydrous)

o Acetone (Reagent Grade)
Step-by-Step Workflow:

» Dissolution: Dissolve 10 mmol of 2-chloro-4-fluorophenol in 30 mL of acetone in a round-
bottom flask.

o Deprotonation: Add K

CO

(20 mmol). The suspension will turn slightly yellow as the phenoxide anion forms. Stir for 15
mins at Room Temperature (RT).
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Alkylation: Add Mel (12 mmol) dropwise via syringe. Caution: Mel is a carcinogen; use a
fume hood.

Reflux: Heat to mild reflux (60°C) for 4 hours.

o Validation Check: Spot on TLC (Hexane/EtOAc 9:1). The starting material (phenol) is more
polar (lower

) than the product (anisole, high
).
Workup: Cool to RT. Filter off the solid K

CO
/K] salts.

Concentration: Rotary evaporate the acetone to yield a crude oil.
Purification: Dissolve oil in Et

O, wash with 1M NaOH (to remove unreacted phenol), then Brine. Dry over MgSO

Yield: Expect >90% yield of clear liquid.

Protocol B: Solubility & Partition Coefficient
Measurement

To validate the lipophilicity (LogP) for drug discovery applications:

Prepare saturated solutions of the derivative in 1-Octanol and Water (phosphate buffer pH
7.4).

Shake for 24 hours at 25°C to reach equilibrium.

Separate phases and analyze concentration via HPLC-UV (254 nm).
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e Calculate:

Visualizations
Figure 1: Synthesis & Purification Logic

This diagram illustrates the logical flow of the synthesis, including the critical "Validation Check"
point to ensure reaction completion before workup.
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Start: 2-Chloro-4-fluorophenol

1. Dissolve in Acetone
Add K2CO3 (Base)

2. Formation of Phenoxide
(Color Change)

ucleophilic Attack

3. Add Methyl lodide (Mel)
Reflux 60°C, 4h

No (Continue Reflux)

Validation Check (TLC)
Is Phenol Consumed?

4. Filter Salts & Evaporate
Wash with NaOH (aq)

Purification

Final Product:
2-Chloro-4-fluoroanisole

Click to download full resolution via product page

Caption: Step-by-step synthesis workflow with integrated TLC validation checkpoint to ensure

high purity.
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Figure 2: Isomer Selection Decision Tree

A guide for researchers to select the correct isomer based on the physical property
requirements of their application.

Use: 2-Chloro-4-fluoroanisole
(BP: 200°C)

Use: 3-Chloro-4-fluoroanisole
(BP: 189°C)

Need High Boiling Point
(>195°C)?

Use: 4-Chloro-2-fluoroanisole
(Density: 1.311)

»

Select Derivative Based on Requirement

Need High Density
(>1.30 g/mL)?

Click to download full resolution via product page

Caption: Decision matrix for selecting fluorinated chloroanisole isomers based on density and
volatility requirements.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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4. 2-Chloro-4-fluoroanisole | C7H6CIFO | CID 2773580 - PubChem
[pubchem.ncbi.nim.nih.gov]

5. chemimpex.com [chemimpex.com]

6. pdf.benchchem.com [pdf.benchchem.com]

To cite this document: BenchChem. [Physical Properties of Fluorinated Chloroanisole
Derivatives]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b15381887/docs#physical-properties-of-fluorinated-
chloroanisole-derivatives]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress uasti

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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Contact our Ph.D. Support Team for a compatibility check
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